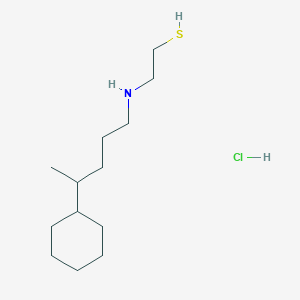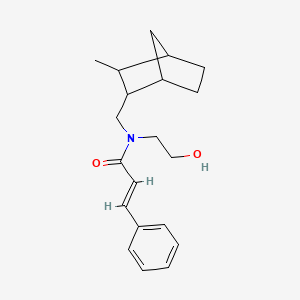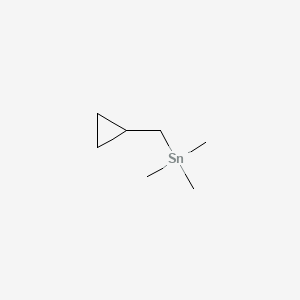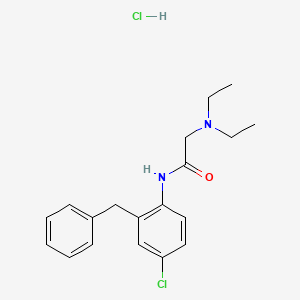
Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-: is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of isonicotinic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using solvents like methanol or ethanol to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to speed up the reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of hydrogen bonding and polymorphism .
Biology: In biological research, it is used to study enzyme interactions and as a potential ligand for receptor binding studies .
Industry: In the industrial sector, it is used in the synthesis of various materials, including polymers and coordination compounds .
Mecanismo De Acción
The mechanism of action of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for strong binding interactions, which can modulate the activity of the target molecule. This compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its overall activity .
Comparación Con Compuestos Similares
Nicotinamide: An isomer with the carboxamide group in the 3-position.
N-methylnicotinamide: A metabolite of nicotinamide with a methyl group attached to the nitrogen atom
Uniqueness: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the piperazine ring, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research applications .
Propiedades
Número CAS |
38221-52-2 |
|---|---|
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
N-[(4-methylpiperazin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)10-14-12(17)11-2-4-13-5-3-11/h2-5H,6-10H2,1H3,(H,14,17) |
Clave InChI |
FULSTGXOHJXJSE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)

![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)


![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)


